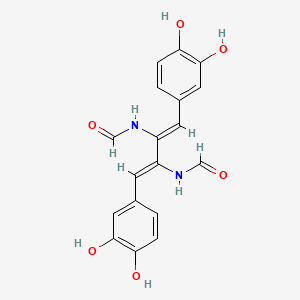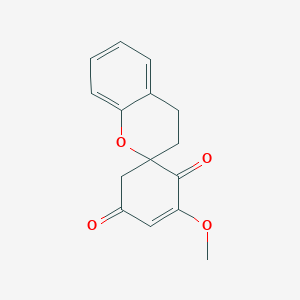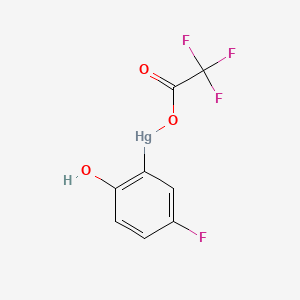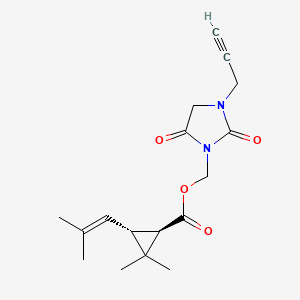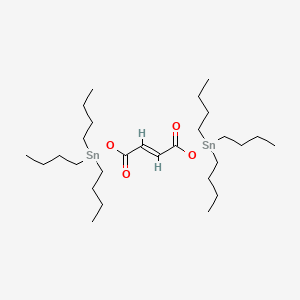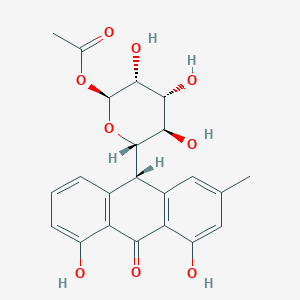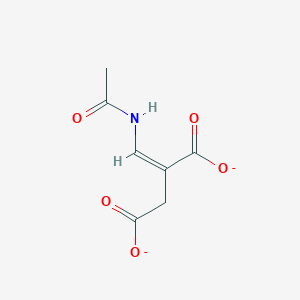
2-(Acetamidomethylene)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetamidomethylidene)succinate(2-) is dicarboxylate anion of 2-(acetamidomethylidene)succinic acid; major species at pH 7.3. It is a conjugate base of a 2-(acetamidomethylidene)succinic acid.
Aplicaciones Científicas De Investigación
Enzymatic Function and Catabolism
The mlr6787 gene from Mesorhizobium loti encodes 2-(acetamidomethylene)succinate hydrolase, an enzyme involved in the catabolism of pyridoxal 5'-phosphate (vitamin B6). This enzyme facilitates the hydrolysis of 2-(acetamidomethylene)succinate to yield succinic semialdehyde, acetic acid, carbon dioxide, and ammonia (Mukherjee, Hilmey, & Begley, 2008).
Structural Insights and Enzyme Mechanism
The structure of 2-(acetamidomethylene)succinate hydrolase was elucidated, revealing insights into its mechanism. It belongs to the alpha/beta hydrolase superfamily and uses a serine/histidine/aspartic acid catalytic triad. Specific amino acid mutations in this enzyme significantly affect its activity and stability (McCulloch, Mukherjee, Begley, & Ealick, 2010).
Binding Process and Enzyme-Substrate Interaction
The binding of 2-(acetamidomethylene)succinate to its hydrolase is a crucial step for the enzyme's biological function. Molecular simulation methods, including molecular docking and dynamics, were used to study this binding process, identifying key residues and the energetically preferred substrate binding conformation (Zhang, Zheng, Li, & Zhang, 2013).
Metabolic and Respiratory Influence
Succinate, a product of 2-(acetamidomethylene)succinate hydrolysis, significantly enhances the oxygen consumption of various mammalian tissues in vitro. This effect is pronounced under low oxygen tensions, characteristic of circulatory shock, suggesting a role in metabolic and respiratory processes (Furchgott & Shorr, 1948).
Genetic Manipulation and Biochemical Production
Genetic manipulation of metabolic enzymes and transcriptional regulators in certain microorganisms can increase succinate production, a key product of 2-(acetamidomethylene)succinate hydrolysis. This has implications for biorefineries and chemical production (Osanai et al., 2015).
Propiedades
Nombre del producto |
2-(Acetamidomethylene)succinate |
|---|---|
Fórmula molecular |
C7H7NO5-2 |
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
(2Z)-2-(acetamidomethylidene)butanedioate |
InChI |
InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-2/b5-3- |
Clave InChI |
CPBSBMPDIRRVGP-HYXAFXHYSA-L |
SMILES isomérico |
CC(=O)N/C=C(/CC(=O)[O-])\C(=O)[O-] |
SMILES canónico |
CC(=O)NC=C(CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)
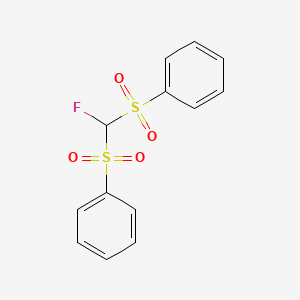
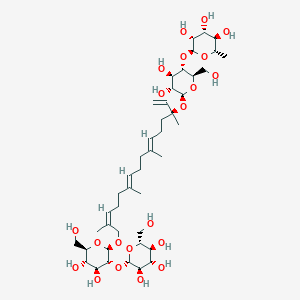
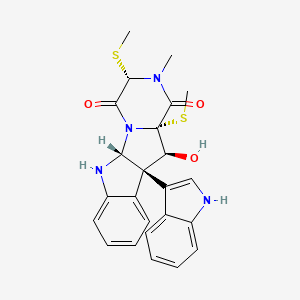
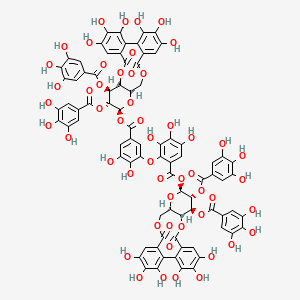

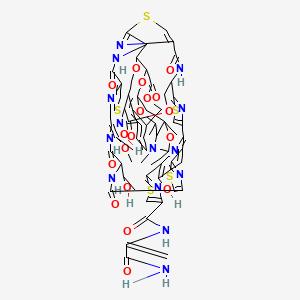
![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
